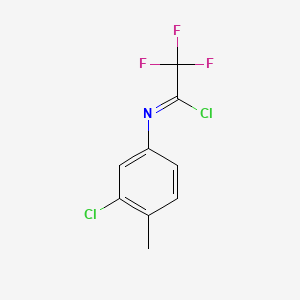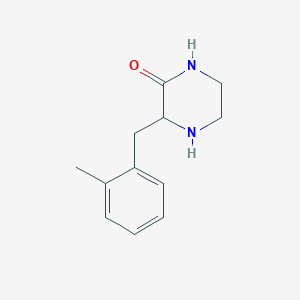
5-Bromo-4-(1-naphthyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022630 is a chemical compound with unique properties that have garnered interest in various scientific fields
Preparation Methods
The preparation of MFCD33022630 involves specific synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the compound .
Chemical Reactions Analysis
MFCD33022630 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions facilitated by water radical cations, leading to the formation of quaternary ammonium cations . Common reagents used in these reactions include water radical cations and other oxidizing agents. The major products formed from these reactions are often quaternary ammonium compounds, which are significant in synthetic chemistry.
Mechanism of Action
The mechanism of action of MFCD33022630 involves its interaction with specific molecular targets and pathways. For example, in antifungal applications, it disrupts the cell structure of Candida albicans, including the cell wall, membrane, and cytoplasm . This disruption leads to the inhibition of biofilm formation and filamentation, ultimately affecting the redox homeostasis and DNA function within the fungal cells.
Comparison with Similar Compounds
MFCD33022630 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with triazolo ring structures and methanesulfonate crystal forms . MFCD33022630 stands out due to its unique solubility and stability, making it more suitable for industrial applications. Other similar compounds may not exhibit the same level of stability or solubility, highlighting the uniqueness of MFCD33022630.
Properties
Molecular Formula |
C14H9BrN2O |
|---|---|
Molecular Weight |
301.14 g/mol |
IUPAC Name |
5-bromo-4-naphthalen-1-yl-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C14H9BrN2O/c15-14-13(16-12(8-18)17-14)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,16,17) |
InChI Key |
KJPFGGQVKRSTBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(NC(=N3)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13704829.png)




![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704853.png)



![8'-Chloro-5'-hydroxy-6'-nitro-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B13704880.png)


